Home > Products > Screening Compounds P144884 > Thioguanosine hydrate
Thioguanosine hydrate - 345909-25-3

Thioguanosine hydrate

Catalog Number: EVT-6466760
CAS Number: 345909-25-3
Molecular Formula: C10H15N5O5S
Molecular Weight: 317.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thioguanosine hydrate is a purine nucleoside analog that plays a significant role in medicinal chemistry, particularly in the context of antineoplastic therapies. It is classified as a thiopurine compound, which incorporates sulfur into its structure, distinguishing it from other purine analogs. The compound is primarily recognized for its ability to interfere with nucleic acid synthesis, making it a valuable agent in cancer treatment.

Source and Classification

Thioguanosine hydrate is derived from thioguanine, which is a 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine. This classification places it within the broader category of thiopurines, which are known for their applications in chemotherapy and immunosuppressive therapies. The hydrate form indicates the presence of water molecules associated with the compound, which can influence its solubility and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of thioguanosine hydrate can be achieved through various chemical reactions involving thioguanine and suitable nucleophiles. One notable method involves the reaction of heterocyclic ketone dithioacetals with nucleophiles to yield thiopurine derivatives, including thioguanosine .

A more specific synthetic route includes:

  1. Starting Materials: Thioguanine as the primary precursor.
  2. Reagents: Nucleophiles such as alcohols or amines may be introduced under acidic or basic conditions to facilitate the formation of the nucleoside structure.
  3. Conditions: Reactions typically require controlled temperatures and pH levels to optimize yield and purity.

The synthesis process may also involve purification steps such as crystallization or chromatography to isolate thioguanosine hydrate from by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of thioguanosine hydrate features a purine base linked to a ribose sugar with a sulfur atom substituting for an oxygen atom in the thione form. The chemical formula for thioguanosine hydrate is C5_5H7_7N5_5O3_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 203.2 g/mol.
  • Structural Characteristics: The compound exhibits resonance stabilization due to the aromatic nature of the purine ring and can exist in tautomeric forms that influence its reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

Thioguanosine hydrate undergoes several important chemical reactions that are critical for its biological activity:

  1. Incorporation into DNA: Thioguanosine can be incorporated into DNA during replication, leading to mispairing and inhibition of DNA synthesis.
  2. Oxidative and Reductive Conditions: Studies have shown that under oxidative conditions, thioguanosine can react with reactive oxygen species, leading to various degradation products . Conversely, reductive conditions can stabilize certain forms of the molecule.
  3. Hydrolysis: The compound can hydrolyze under physiological conditions, affecting its stability and therapeutic efficacy.

These reactions are pivotal in understanding how thioguanosine functions as an antimetabolite in cancer treatment.

Mechanism of Action

Process and Data

The mechanism of action for thioguanosine hydrate primarily revolves around its incorporation into nucleic acids:

  • Antimetabolite Activity: Once incorporated into DNA or RNA, thioguanosine disrupts normal nucleotide metabolism by mimicking guanine. This interference prevents proper DNA replication and transcription.
  • Cell Cycle Arrest: The presence of thioguanosine in nucleic acids leads to cell cycle arrest at various checkpoints, ultimately triggering apoptosis in rapidly dividing cancer cells.

Quantitative data suggest that the incorporation rate of thioguanosine into DNA correlates with therapeutic outcomes in patients undergoing treatment for hematological malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents; solubility may vary based on hydration state.

Chemical Properties

  • Stability: Stable under dry conditions but may degrade when exposed to moisture or extreme pH levels.
  • Reactivity: Reacts with oxidizing agents; sensitive to light which may catalyze degradation reactions.

Relevant analyses include spectroscopic methods (NMR, UV-Vis) that confirm structural integrity during synthesis and storage.

Applications

Scientific Uses

Thioguanosine hydrate has several applications in scientific research and clinical settings:

  1. Cancer Treatment: Utilized as an antitumor agent in chemotherapy regimens for leukemia and other malignancies.
  2. Research Tool: Employed in studies investigating nucleic acid metabolism and the mechanisms underlying drug resistance.
  3. Therapeutic Monitoring: Used in liquid chromatography-tandem mass spectrometry assays to quantify levels of thiopurines within biological samples, aiding in personalized medicine approaches .
Historical Context and Rediscovery of Thioguanosine Derivatives

Evolution of Thiopurine Therapeutics in 20th-Century Oncology

The development of thiopurine therapeutics represents a cornerstone of targeted cancer therapy. Thioguanosine hydrate, as the hydrolyzed active form of thioguanine (6-TG), emerged from systematic purine analog research initiated in the early 1950s. Following the discovery of 6-mercaptopurine (6-MP) by Gertrude Elion and George Hitchings in 1951 [7], thioguanine was synthesized in 1955 as a structural analog of guanine with enhanced metabolic stability. The U.S. Food and Drug Administration approved thioguanine in 1966 specifically for remission induction in acute nonlymphocytic leukemias [7] [4]. This approval marked a paradigm shift from broad cytotoxic agents to antimetabolites exploiting cancer cell biochemistry. Unlike radiation therapies, thioguanine derivatives targeted DNA synthesis specifically during the S-phase of rapidly dividing cells, establishing the foundational concept of cell cycle-specific chemotherapy [3] [7].

Table 1: Key Historical Milestones in Thioguanosine Derivative Development

YearDevelopment MilestoneSignificance
1951Discovery of 6-mercaptopurine (6-MP)First purine analog with anticancer activity
1955Synthesis of thioguanine (6-TG)Improved metabolic stability vs. 6-MP
1966FDA approval of thioguanineFirst specific approval for acute nonlymphocytic leukemias
1980sRecognition of intracellular activation pathwayClarification of thioguanosine hydrate as metabolic precursor
2000sPharmacogenetic discoveries (TPMT/NUDT15)Explained variable therapeutic efficacy/toxicity

Thioguanosine Hydrate as a Metabolic Precursor in Antimetabolite Therapies

Thioguanosine hydrate serves as the critical metabolic intermediate in the therapeutic activity of thioguanine prodrugs. The activation cascade begins with hepatic conversion of thioguanine to thioguanosine hydrate (2-amino-6-mercaptopurine-9-D-riboside hydrate) via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [3] [8]. This ribosylated metabolite undergoes sequential phosphorylation to form active thioguanine nucleotides (TGNs): thioguanosine monophosphate (TGMP), diphosphate (TGDP), and triphosphate (TGTP) [3] [5]. These phosphorylated derivatives exert cytotoxicity through three primary mechanisms:

  • Pseudofeedback Inhibition: TGMP inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in de novo purine biosynthesis [7].
  • Nucleotide Pool Disruption: Competitive inhibition of inosinic acid dehydrogenase blocks GTP biosynthesis [3].
  • DNA/RNA Incorporation: TGTP incorporation into nucleic acids creates replication-incompatible thioguanine:thymine base pairs that trigger mismatch repair-mediated apoptosis [5] [7].

The discovery of NUDT15-mediated hydrolysis revealed a critical regulatory mechanism. This enzyme hydrolyzes 6-thio-deoxyGTP to 6-thio-deoxyGMP, limiting DNA incorporation and serving as a key determinant of therapeutic efficacy [5]. Genetic polymorphisms in NUDT15 (particularly R139C) cause protein destabilization, reducing hydrolysis capacity and increasing active metabolite exposure – explaining ethnic differences in drug sensitivity [5].

Table 2: Metabolic Properties of Thioguanosine Hydrate vs. Related Thiopurines

PropertyThioguanosine Hydrate6-Mercaptopurine (6-MP)Azathioprine
Primary Metabolic TargetPurine biosynthesis inhibitionPurine biosynthesis inhibitionProdrug to 6-MP
Key Activation EnzymeHGPRTHGPRTGlutathione transferase
Major Cytotoxic MechanismDNA incorporationRNA incorporationDNA/RNA incorporation
NUDT15 SusceptibilityHigh (Kcat = 15.8 s⁻¹)ModerateModerate
Bioanalytical Monitoring TargetErythrocyte 6-TGNErythrocyte 6-TGNErythrocyte 6-TGN/6-MMPN

Modern therapeutic monitoring employs LC-MS/MS quantification of thioguanine nucleotides (6-TG) in erythrocytes, with lower limits of quantification at 0.2 μmol/L, enabling precise dose optimization [8]. This approach recognizes erythrocyte TGN concentrations as reliable surrogates for nucleated cell exposure [8].

Paradigm Shifts in Immune-Mediated Disease Applications

The application of thioguanosine derivatives expanded beyond oncology following elucidation of their immunomodulatory mechanisms. Unlike conventional immunosuppressants, thioguanine metabolites selectively target rapidly proliferating lymphocyte subsets through:

  • Clonal Lymphocyte Depletion: Preferential incorporation into proliferating T-cell DNA during immune activation [1].
  • Mitochondrial Apoptosis Promotion: Thioguanine nucleotides increase mitochondrial membrane permeability in activated lymphocytes [1].
  • Purine Pathway Disruption: Inhibition of Rac1 activation in T-cells, suppressing inflammatory signaling [7].

This mechanistic understanding supported therapeutic repurposing for autoimmune conditions. A landmark 2018 Dutch retrospective study demonstrated thioguanine's efficacy in autoimmune hepatitis (AIH) patients intolerant to standard therapies [1]. Among 52 patients receiving tioguanine (median dose 20 mg/day), 79% achieved treatment tolerance with 83% of persistent patients attaining complete biochemical remission (normalized serum aminotransferases and immunoglobulin G) after 18-month median follow-up [1]. Crucially, efficacy extended to difficult-to-treat AIH variant syndromes, including AIH-primary biliary cholangitis overlap, where 7 of 11 patients previously unresponsive to azathioprine achieved therapeutic response [1].

Table 3: Therapeutic Efficacy of Thioguanine Derivatives in Autoimmune Hepatitis

Patient SubgroupNTherapeutic Response RateComplete Biochemical Remission Rate
AZA/MP intolerant3876% (29/38 continued therapy)83% (24/29)
AZA/MP non-responders1164% (7/11)43% (3/7 complete; 4/7 partial)
First-line therapy3100%100%
AIH-PBC variant1070%50%

The antiviral potential of thioguanosine derivatives represents an emerging frontier. Research has demonstrated that 6-thioguanine metabolites activate the unfolded protein response (UPR) in infected cells, selectively disrupting viral glycoprotein maturation. In influenza A virus models, 6-thioguanosine triphosphate accumulation triggers PERK-mediated UPR activation, inhibiting hemagglutinin and neuraminidase processing – essential glycoproteins for viral assembly [2]. This host-targeted mechanism suggests broad applicability against enveloped viruses dependent on endoplasmic reticulum function [2].

Properties

CAS Number

345909-25-3

Product Name

Thioguanosine hydrate

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione;hydrate

Molecular Formula

C10H15N5O5S

Molecular Weight

317.32 g/mol

InChI

InChI=1S/C10H13N5O4S.H2O/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20);1H2/t3-,5-,6-,9-;/m1./s1

InChI Key

CEMWFPKZUAKCRS-GWTDSMLYSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N.O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N.O

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=S)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.